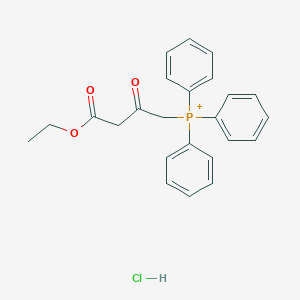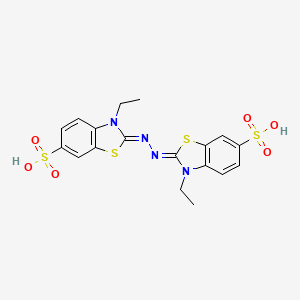
4-(Cyclopentyloxy)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopentyloxy)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentyloxy)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann thiophene synthesis.
Introduction of the Cyclopentyloxy Group: This step involves the nucleophilic substitution reaction where a cyclopentanol derivative reacts with a thiophene intermediate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability .
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
4-(Cyclopentyloxy)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Cyclopentyloxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist or inhibitor of certain receptors or enzymes, modulating biological processes such as inflammation or microbial growth . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: A simpler derivative with a carboxylic acid group directly attached to the thiophene ring.
4-Amide-thiophene-2-carboxyl derivatives: These compounds have shown potential as P2Y14 receptor antagonists for the treatment of inflammatory bowel disease.
Uniqueness: 4-(Cyclopentyloxy)thiophene-2-carboxylic acid is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and biological properties. This structural modification can enhance its solubility, stability, and interaction with biological targets compared to simpler thiophene derivatives .
Properties
Molecular Formula |
C10H12O3S |
|---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
4-cyclopentyloxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H12O3S/c11-10(12)9-5-8(6-14-9)13-7-3-1-2-4-7/h5-7H,1-4H2,(H,11,12) |
InChI Key |
FUPDHAVQDYLTNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CSC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B12062133.png)








